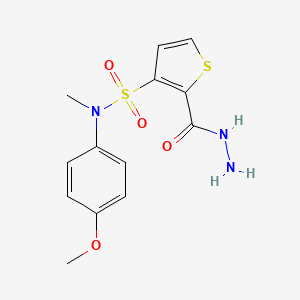

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

Description

Properties

IUPAC Name |

2-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c1-16(9-3-5-10(20-2)6-4-9)22(18,19)11-7-8-21-12(11)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMNEGCPKSXZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Hydrazinocarbonyl Moiety: The hydrazinocarbonyl group is attached through the reaction of the sulfonamide derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, pyridine, and dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(4-Methoxyphenyl)-N-Methylthiophene-3-Sulfonamide

- Structure: Shares the thiophene-sulfonamide core but replaces the hydrazinocarbonyl group with a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group.

- Key Differences: The oxadiazole ring (electron-withdrawing) may enhance metabolic stability compared to the hydrazinocarbonyl group (electron-donating). The 4-fluorophenyl group increases lipophilicity (ClogP ≈ 3.5) relative to the hydrazine moiety.

- Synthesis : Typically involves coupling thiophene sulfonamide intermediates with preformed oxadiazole derivatives via nucleophilic substitution or cycloaddition reactions .

N-(4-Methoxyphenyl)-N-Methyl-2-{3-[4-(Methylsulfanyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Thiophene-3-Sulfonamide

- Structure : Features a 1,2,4-oxadiazole ring substituted with a methylsulfanylphenyl group.

- Molecular weight (473.6 g/mol) is higher than the target compound due to the oxadiazole and SMe substituents.

- Spectroscopy: IR spectra would lack the C=O stretch (~1680 cm⁻¹) seen in hydrazinocarbonyl derivatives, confirming oxadiazole formation .

Table 1: Comparison of Thiophene Sulfonamide Derivatives

| Compound Name | Substituent at Position 2 | Molecular Weight (g/mol) | Key Functional Groups | Notable Spectral Features (IR) |

|---|---|---|---|---|

| Target Compound | Hydrazinocarbonyl | ~355.4* | NH₂CONH, SO₂NMe(4-OMePh) | C=O (~1680 cm⁻¹), NH (~3200–3400 cm⁻¹) |

| 2-[3-(4-Fluorophenyl)-Oxadiazolyl] Analogue | 1,2,4-Oxadiazole | ~434.4 | Oxadiazole, SO₂NMe(4-OMePh) | Absent C=O, C=N (~1600 cm⁻¹) |

| Methylsulfanyl-Oxadiazole Analogue | 1,2,4-Oxadiazole (SMe) | 473.6 | Oxadiazole, SMe, SO₂NMe(4-OMePh) | S-H absent, C=S (~1250 cm⁻¹) |

*Estimated based on molecular formula.

Hydrazine/Hydrazide-Containing Analogues

2-Hydrazinyl-N-(4-Sulfamoylphenyl)-2-Thioxoacetamide

- Structure : Contains a thioxoacetamide-hydrazine hybrid linked to a sulfamoylphenyl group.

- Key Differences: The thioxoacetamide group (C=S) increases electrophilicity compared to the hydrazinocarbonyl (C=O) in the target compound.

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones

- Structure : Triazole-thione derivatives synthesized from hydrazinecarbothioamides.

- Key Differences :

Table 2: Hydrazine/Hydrazide Derivatives

Methoxyphenyl-Substituted Sulfonamides

N-(4-Methoxyphenyl)-N~2~-(3-Nitrophenyl)-N~2~-(Phenylsulfonyl)Glycinamide

- Structure : Glycinamide derivative with dual sulfonamide and nitro groups.

- Key Differences: The nitro group (strong electron-withdrawing) contrasts with the hydrazinocarbonyl’s electron-donating nature, affecting electronic distribution. Higher molecular weight (434.4 g/mol) due to the nitro and phenylsulfonyl groups .

Formoterol-Related Compounds

- Structure: Benzamide derivatives with methoxyphenyl and hydroxyethylamino groups.

- Key Differences :

- Designed as β₂-adrenergic receptor agonists, unlike the target compound’s likely enzyme inhibition role.

- Highlight the versatility of methoxyphenyl groups in modulating pharmacokinetics .

Biological Activity

2-(Hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a compound that belongs to the class of sulfonamides, known for their diverse biological activities. Sulfonamides are prominent in medicinal chemistry due to their antibacterial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₃S

- Molecular Weight : 318.39 g/mol

- SMILES Notation : CC(N=N)C(=O)N(C)C1=CC=C(S(=O)(=O)N)C=C1OC

This compound features a thiophene ring, a sulfonamide group, and a hydrazine moiety, which contribute to its biological activity.

Antibacterial Activity

Recent studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains:

| Compound | Target Bacteria | Inhibition Zone Diameter (IZD) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4a | S. typhimurium | 15 mm | 19.24 µg/mL |

| 4d | E. coli | 19 mm | 11.31 µg/mL |

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-negative bacteria like E. coli and S. typhimurium .

Antitumor Activity

Sulfonamides have also been investigated for their antitumor properties. The mechanism often involves inhibition of folate synthesis pathways in cancer cells. Studies suggest that derivatives of thiophene sulfonamides can induce apoptosis in tumor cells by disrupting metabolic pathways essential for cell proliferation .

The biological activity of this compound is primarily attributed to its ability to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate biosynthesis. By targeting this enzyme, the compound effectively hampers bacterial growth and replication.

Case Studies

- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound against multi-drug resistant strains of bacteria. The study utilized both IZD and MIC methods to evaluate antibacterial activity.

- Antitumor Activity Assessment : In vitro studies on cancer cell lines demonstrated that compounds with similar structures exhibited cytotoxic effects, leading to significant reductions in cell viability at low concentrations.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.